molecular formula C8H10O2<br>C6H5OC2H4OH<br>C8H10O2 B1677644 Phenoxyethanol CAS No. 122-99-6

Phenoxyethanol

Cat. No. B1677644
CAS RN: 122-99-6
M. Wt: 138.16 g/mol
InChI Key: QCDWFXQBSFUVSP-UHFFFAOYSA-N
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Description

Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH . It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether . It is a common preservative in vaccine formulations . Phenoxyethanol has germicidal and germistatic properties . It is often used together with quaternary ammonium compounds .


Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . A refined version of Perkin et al.’s synthesis is used to manufacture 2-hydroxyethanol today .


Molecular Structure Analysis

Phenoxyethanol is a chemical compound with a molecular composition that includes carbon, making it organic . It is used in organic chemistry as a glycol ether that acts as a solvent .


Chemical Reactions Analysis

Phenoxyethanol is effective against gram-negative and gram-positive bacteria, and the yeast Candida albicans . It is used as a perfume fixative; an insect repellent; an antiseptic; a solvent for cellulose acetate, dyes, inks, and resins; a preservative for pharmaceuticals, cosmetics, and lubricants .


Physical And Chemical Properties Analysis

Phenoxyethanol is a colorless oily liquid with a faint rose-like odor . It has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C . It is soluble in water, chloroform, alkali, diethyl ether, peanut oil, olive oil, acetone, ethanol, and glycerol .

Scientific Research Applications

Contact Urticaria from Phenoxyethanol

Phenoxyethanol is commonly used as a preservative in cosmetics and pharmaceutical products due to its effectiveness against a broad spectrum of gram-positive and gram-negative bacteria, as well as fungi. Its versatility is highlighted by its application both as a single agent and in combination with other products, demonstrating its broad antimicrobial properties without focusing on drug use or dosage (Hernandez et al., 2002).

Safety in Cosmetic Applications

In the cosmetic industry, phenoxyethanol has been widely acknowledged for its antimicrobial activity, effectively inhibiting various bacteria and yeasts while exhibiting a minimal effect on the skin's natural flora. Its safety for all consumers, including children, when used at concentrations up to 1%, further underscores its utility beyond pharmacological concerns (Dréno et al., 2019).

Environmental and Toxicological Studies

Research into the environmental and toxicological aspects of phenoxyethanol has provided insights into its effects outside of human pharmacology. Studies on the degradation of phenoxyethanol in water have highlighted its role as an environmental contaminant and examined methods for its removal, addressing concerns beyond its application as a drug (Boutamine et al., 2018).

Safety And Hazards

Phenoxyethanol is harmful if swallowed and causes serious eye irritation . It is linked to reactions ranging from eczema to severe, life-threatening allergic reactions . Infant oral exposure to phenoxyethanol can acutely affect nervous system function .

properties

IUPAC Name

2-phenoxyethanol
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InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
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InChI Key

QCDWFXQBSFUVSP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID9021976
Record name 2-Phenoxyethanol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid
Record name Ethanol, 2-phenoxy-
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Boiling Point

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg
Record name Phenoxyethanol
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Flash Point

260 °F (127 °C) (Closed cup)
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Solubility

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp)
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Density

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal
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Vapor Density

4.8 (Air = 1)
Record name 2-PHENOXYETHANOL
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Vapor Pressure

0.007 mm Hg at 25 °C
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Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate.
Record name Phenoxyethanol
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Product Name

2-Phenoxyethanol

Color/Form

Oily liquid, Colorless liquid

CAS RN

9004-78-8, 122-99-6
Record name Ethoxylated phenol
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Melting Point

14 °C, 11-13 °C
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Synthesis routes and methods I

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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Synthesis routes and methods II

Procedure details

Ethylene carbonate (89.9 g, 1.02 mole), phenol (94.1 g, 1.0 mole) and potassium fluoride (1 g, 0.5 percent of total reactant weight) were placed in a 500 ml round-bottomed flask equipped with a condenser and gas bubbler. A magnetic stirrer provided agitation. The mixture was heated to 160° C.±2° C. in an oil bath. After 2.5 hours the reaction vessel was removed from the oil bath, cooled and the contents removed. Purification of the product by distillation gave 137 g of 2-phenoxyethanol (99 percent conversion based on phenol limiting reagent).
Quantity
89.9 g
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99%

Synthesis routes and methods III

Procedure details

Further, the inventors of the present invention disclose, as a method using no sulfuric acid, a method of obtaining 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene by reacting fluorenone with phenoxyethanol in the presence of a heteropoly acid serving as a catalyst, which method includes (a) partitioning a target substance into an organic phase by adding an extract agent constituted by water and an organic solvent to a reaction liquid and (b) recovering the target substance (refer to Patent Literature 8). Further, the inventors of the present invention propose: a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene from fluorenone and 2-phenoxyethanol in the presence of a heteropoly acid catalyst (Patent Literature 9); and a method for producing 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene whose melting point is 160° C. to 166° C. (Patent Literature 10). Moreover, there is disclosed a method of obtaining a fluorene derivative by reacting fluorenone with a phenol by using hydrochloric acid and a thiol serving as catalysts, which method includes partitioning a target substance into an organic phase by using an extract agent and recovering the target substance (refer to Patent Literature 11). However, according to these methods, a reaction liquid contains a large amount of unreacted phenol or phenoxyalcohol, which is highly soluble in water. This may cause a reduction in liquid separability, and thus cause a deterioration in hue or purity. Further, these methods place a large burden on the environment, because a large amount of organic compounds such as phenols or phenoxyalcohols are mixed in an aqueous phase, and/or it is necessary to use a large amount of organic solvent for liquid separation. Therefore, these methods are not industrially advantageous.
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fluorenone
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenoxyethanol
Reactant of Route 2
Phenoxyethanol
Reactant of Route 3
Phenoxyethanol
Reactant of Route 4
Phenoxyethanol
Reactant of Route 5
Reactant of Route 5
Phenoxyethanol
Reactant of Route 6
Reactant of Route 6
Phenoxyethanol

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